Bevantolol hydrochloride is a synthetic organic compound classified as a β-adrenoceptor antagonist, specifically exhibiting selectivity for the β1-adrenoceptor subtype. [, , , , ] It is devoid of intrinsic sympathomimetic activity and possesses weak membrane-stabilizing and local anesthetic properties. [, ] Bevantolol is primarily recognized for its cardiovascular effects and has been investigated for its potential applications in treating hypertension and angina pectoris. [, , , , , , , , , , , , , , , , ]
The molecular structure of Bevantolol features a 3,4-dimethoxyphenyl moiety attached to the terminal amino group of a propanol chain. [, ] The propanol chain also contains a m-tolyloxy group at the 3rd carbon atom. [] The presence of a chiral center in the propanol chain results in the existence of two enantiomers: (-)-(S)-bevantolol and (+)-(R)-bevantolol. [] The specific arrangement of these functional groups contributes to Bevantolol's pharmacological properties, including its β1-adrenoceptor selectivity. [, ]
Bevantolol primarily exerts its effects through the antagonism of β1-adrenoceptors. [, , , , ] By binding to these receptors, primarily located in the heart, Bevantolol competitively inhibits the binding of endogenous catecholamines like adrenaline and noradrenaline. [, , , , , ] This inhibition reduces heart rate and myocardial contractility, leading to a decrease in cardiac output and ultimately blood pressure. [, , , , , ] Additionally, Bevantolol has been suggested to possess α1-adrenoceptor blocking activity, contributing to its hypotensive effects by causing peripheral vasodilation. [, , , , , , ] Some studies also suggest a potential calcium antagonistic action, further contributing to its vasodilatory effects. [, , ]
Cardiovascular Pharmacology: Bevantolol has been extensively studied for its effects on the cardiovascular system, particularly its actions as a β1-adrenoceptor antagonist. [, , , , ] Researchers have investigated its potential as a therapeutic agent for hypertension [, , , , , , , , , , , , ] and angina pectoris. [, , , ] Studies have explored its impact on hemodynamics, both at rest and during exercise, analyzing parameters such as blood pressure, heart rate, cardiac output, and peripheral vascular resistance. [, , , , ] Further research has focused on understanding its effects on myocardial ischemia, analyzing its influence on regional myocardial blood flow, contractile function, and infarct size. [, , , , ]
Neurohumoral Interactions: Bevantolol's effects on the sympathetic nervous system and renin-angiotensin system have also been a focus of research. [, , ] Studies have investigated its impact on plasma catecholamine levels (adrenaline and noradrenaline) and plasma renin activity. [, , ] Research has also examined how Bevantolol modulates the release of these neurohumoral factors in response to various stimuli, such as exercise and postural changes. [, , ]
Electrophysiology: The electrophysiological effects of Bevantolol on cardiac cells have been studied. [, ] Research has shown that Bevantolol can directly affect the sinus node, leading to bradycardia, and exhibit class 1 antiarrhythmic actions. [, ] These electrophysiological properties have implications for understanding its potential in managing cardiac arrhythmias.
Further investigation into its metabolism and metabolite profiling: While it is known that Bevantolol undergoes extensive hepatic biotransformation, [] detailed characterization of its metabolic pathways and identification of active metabolites could provide valuable insights into its pharmacological effects and potential drug interactions.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2